molecular formula C11H13NO4 B7587573 3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid

3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid

Cat. No. B7587573
M. Wt: 223.22 g/mol
InChI Key: CBTJQRWJZSSJQP-UHFFFAOYSA-N
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Description

3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid, commonly known as MAMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAMBA belongs to the class of benzamides and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

MAMBA has been extensively studied for its potential applications in various fields of science. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. MAMBA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, MAMBA has been investigated for its use in the development of new drugs and as a tool for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of MAMBA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and the inhibition of this enzyme leads to changes in gene expression patterns. MAMBA has been shown to selectively inhibit HDAC6, which is involved in the degradation of misfolded proteins. The inhibition of HDAC6 by MAMBA leads to the accumulation of misfolded proteins, which triggers a cellular response that leads to cell death in cancer cells.
Biochemical and Physiological Effects:
MAMBA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC6. MAMBA has also been shown to have anti-inflammatory and analgesic properties. Furthermore, MAMBA has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MAMBA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. MAMBA is also selective in its inhibition of HDAC6, which makes it a useful tool for studying the role of HDAC6 in cellular processes. However, MAMBA also has some limitations for lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. Furthermore, MAMBA has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MAMBA. One potential direction is the development of new drugs based on the structure of MAMBA. Another potential direction is the study of the role of HDAC6 in neurodegenerative diseases and the potential use of MAMBA in the treatment of these diseases. Furthermore, the study of the effects of MAMBA on gene expression patterns and its potential use in the development of new therapies for cancer is an area of active research.

Synthesis Methods

MAMBA can be synthesized through a multistep process that involves the reaction of 2-methoxyacetophenone with paraformaldehyde to obtain 2-(2-methoxyphenyl)glycidyl ether. This intermediate compound is then reacted with 3-aminobenzoic acid to yield MAMBA. The synthesis method of MAMBA has been optimized to obtain high yields and purity.

properties

IUPAC Name

3-[[(2-methoxyacetyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-7-10(13)12-6-8-3-2-4-9(5-8)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJQRWJZSSJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid

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